Cas no 522606-67-3 (SID 3712249)

SID 3712249 structure
Produktname:SID 3712249
SID 3712249 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- SID 3712249
- MiR-544 Inhibitor 1
- SID-3712249
- 1,8-Diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridine-4-carbonitrile
- MLS000054131
- cid_2997948
- 522606-67-3
- CC-PMLSC-02ADXY-323:001
- CS-5457
- NCGC00037468-03
- EN300-154288
- MS-24803
- 1,8-diamino-3,6-dipyrrolidino-2,7-naphthyridine-4-carbonitrile
- MLS-0007848.0002
- AN-584/43420506
- MLS000054131-02
- BDBM32061
- HY-19731
- 1,8-diamino-3,6-di(1-pyrrolidinyl)[2,7]naphthyridine-4-carbonitrile
- SID 3712249, >=95% (HPLC)
- SCHEMBL2114203
- 1,8-diamino-3,6-bis(1-pyrrolidinyl)-2,7-naphthyridine-4-carbonitrile
- SMR000061605
- HMS2179O08
- MLS-0007848.0001
- GLXC-03717
- XVA60667
- CHEMBL1583199
- F85361
- 1,8-bis(azanyl)-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile
- 1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile
- AKOS030526832
- 1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
- DA-57861
- 1,8-diamino-3,6-di(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
- SR-01000604400
- SR-01000604400-2
- miR544-IN-1
- Z56845010
- HMS1723D07
- r(CUG)-MBNL1 Inhibitor 2
- 100-822-0
-
- MDL: MFCD03483890
- Inchi: InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22)
- InChI-Schlüssel: SSWVPYMSHHEYAB-UHFFFAOYSA-N
- Lächelt: NC1=C2C(C=C(N3CCCC3)N=C2N)=C(C#N)C(N4CCCC4)=N1
Berechnete Eigenschaften
- Genaue Masse: 323.18584370g/mol
- Monoisotopenmasse: 323.18584370g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 2
- Komplexität: 490
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 108Ų
- XLogP3: 2.5
SID 3712249 Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
SID 3712249 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154288-5.0g |
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile |
522606-67-3 | 95% | 5.0g |
$3053.0 | 2023-02-14 | |
Ambeed | A574175-10mg |
Sid 3712249 |
522606-67-3 | 98+% | 10mg |
$198.0 | 2025-02-19 | |
Enamine | EN300-154288-0.05g |
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile |
522606-67-3 | 95% | 0.05g |
$246.0 | 2023-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46600-50mg |
SID 3712249 |
522606-67-3 | 50mg |
¥8032.0 | 2021-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50188-50mg |
SID 3712249 (MiR-544 Inhibitor 1) |
522606-67-3 | 98% | 50mg |
¥4412.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50188-10mg |
SID 3712249 (MiR-544 Inhibitor 1) |
522606-67-3 | 98% | 10mg |
¥1292.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46600-5mg |
SID 3712249 |
522606-67-3 | 5mg |
¥1372.0 | 2021-09-07 | ||
Enamine | EN300-154288-1.0g |
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile |
522606-67-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-154288-2.5g |
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile |
522606-67-3 | 95% | 2.5g |
$2063.0 | 2023-02-14 | |
Enamine | EN300-154288-0.1g |
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile |
522606-67-3 | 95% | 0.1g |
$365.0 | 2023-02-14 |
SID 3712249 Verwandte Literatur
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
4. Back matter
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
522606-67-3 (SID 3712249) Verwandte Produkte
- 1825684-02-3((4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide)
- 861609-75-8(3-methanesulfinylaniline hydrochloride)
- 1805559-79-8(3-(Difluoromethyl)-5-methyl-6-nitropyridine-2-carboxylic acid)
- 16926-87-7(2-Propenoic acid,2-methyl-, 2-hydroxy-3-phenoxypropyl ester)
- 79060-60-9(1,2,3,4,6,7-Hexachlorodibenzofuran)
- 386278-33-7([2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate)
- 1797877-16-7(1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea)
- 1214364-48-3(3-(3-Fluorophenyl)-5-methoxypyridine)
- 1864059-76-6(1-(2-methoxyphenyl)-2-methylpropan-1-amine hydrochloride)
- 55338-07-3(1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:522606-67-3)SID 3712249

Reinheit:99%
Menge:10mg
Preis ($):178.0